molecular formula C3H6O3<br>H3COCOOCH3<br>C3H6O3 B041878 Dimethyl carbonate CAS No. 616-38-6

Dimethyl carbonate

Cat. No. B041878
CAS RN: 616-38-6
M. Wt: 90.08 g/mol
InChI Key: IEJIGPNLZYLLBP-UHFFFAOYSA-N
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Description

Dimethyl carbonate (DMC) is an environmentally friendly chemical compound with a wide range of industrial applications, including solvents, drugs manufacture, and fuel additives. Its green synthesis process has garnered significant attention for being a "hot" topic in recent research. DMC is recognized for its versatility as a compound, serving as an attractive eco-friendly alternative to more hazardous chemicals for methylation and carbonylation processes due to its tunable reactivity and biodegradability (Fang, 2011).

Synthesis Analysis

DMC can be synthesized through several methods, including the phosgene route, transesterification route, and the liquid-phase oxidative carbonylation of methanol. However, these methods come with various drawbacks such as high production cost, explosion risk, and the use of hazardous materials. A promising alternative is the vapor-phase methyl nitrite carbonylation route developed by the UBE Company, which offers advantages in terms of environmental friendliness, cost, and efficiency (Tan et al., 2018). Another method involves the direct synthesis of DMC from CO2 and methanol at room temperature using imidazolium hydrogen carbonate ionic liquid as a recyclable catalyst, showcasing an innovative approach to DMC production (Zhao et al., 2017).

Molecular Structure Analysis

The molecular dynamics and quantum chemical analysis of DMC reveal the presence of cis-cis and cis-trans conformers, with the cis-cis conformer being the global energy minimum and thus the most predominant in ambient conditions. The interactions between these conformers, particularly the dipole-dipole interactions, play a crucial role in the liquid phase behavior of DMC (Reddy & Balasubramanian, 2012).

Chemical Reactions and Properties

DMC acts as a highly chemoselective methylating agent of functionalized anilines, leading to exclusive formation of N-methylanilines without concurrent O-methylation or N-/O-methoxycarbonylation side processes. This selectivity towards mono-N-methylation reactions underlines the chemical reactivity and the potential of DMC in organic synthesis (Selva, Tundo, & Perosa, 2003).

Physical Properties Analysis

DMC is characterized by its nontoxicity, biodegradability, and green reagent status, making it a sustainable alternative in chemical processes. Its physical properties, including the ability to act as a solvent and reagent in organic synthesis, are fundamental to its wide application range and environmental sustainability (Aricò & Tundo, 2010).

Chemical Properties Analysis

The chemical versatility of DMC extends to its use as a methylating and/or methoxycarbonylating agent for the transformation of small bio-based molecules and the synthesis of biopolymers. Its ability to couple innocuous reactants of renewable origin with its non-toxic nature exemplifies its role in green chemistry (Fiorani, Perosa, & Selva, 2018).

Scientific Research Applications

  • Biodiesel Synthesis : DMC is used in biodiesel synthesis without the byproduct glycerol, making the process cleaner and more efficient (Zhang Min-bo, 2012).

  • Organic Chemistry : It serves as an eco-friendly solvent for cyclocarbonylation reactions in organic synthesis, particularly in producing methoxycarbonyl compounds from allyl phenol derivatives (G. Vasapollo et al., 2003).

  • Green Chemistry : DMC is a versatile reagent in the synthesis of biopolymers and upgrading renewables, illustrating green chemistry principles (G. Fiorani et al., 2018).

  • Biosourced Substrate Conversion : It efficiently converts biosourced substrates into value-added compounds using sustainable protocols (M. Selva et al., 2019).

  • Industrial Applications : DMC's green synthesis process has broad applications in solvents, dopes, drugs, and fuel additives (L. Fang, 2011).

  • Phase Transfer-Catalyzed Reactions : It is used with potassium carbonate and 18-crown-6 for methylation of various organic substrates under phase transfer-catalyzed conditions (M. Lissel et al., 1986).

  • Methylation and Carbonylation Processes : DMC is an eco-friendly alternative to methyl halides and phosgene, with selectivity for mono-C- and mono-N-methylation reactions, avoiding pollution at the source (P. Tundo & M. Selva, 2002).

  • Energy Storage Devices : It acts as a solvent in energy storage devices and is utilized in various industrial processes, including the production of polyurethanes (B. Ferrer et al., 2012).

  • Green Solvent in Organic Synthesis : DMC is a non-toxic solvent in organic synthesis, aligning with 'Green chemistry' requirements (F. Aricò & P. Tundo, 2010).

  • Emissions Reduction : Adding DMC to biodiesel reduces certain emissions in diesel engines, although it may slightly increase NOx levels (A. Devaraj et al., 2018).

  • Polymer Production : Its carbonylation process offers a green chemistry alternative to phosgene in polymer production (S. A. Anderson & T. Root, 2003).

  • Potential Health Risks : Dermal exposure to DMC can induce immune suppression in a murine model, suggesting the need for occupational exposure regulations (S. Anderson et al., 2013).

  • Carbon Dioxide Utilization : DMC conversion plays a role in reducing CO2 emissions in coal chemistry, demonstrating its environmental benefits (Yang Wenshu, 2009).

  • Catalysis : ZrO2 catalysts are effective in synthesizing DMC from methanol and carbon dioxide, with high selectivity and low byproduct levels (K. Tomishige et al., 1999).

  • Eco-Friendly Synthesis from CO2 : The green synthesis of DMC from CO2 and methanol offers an eco-friendly alternative to traditional methods (Ali Raza et al., 2022).

  • Biomedical Applications : Nanoparticles in DMC-based polycarbonates improve mechanical, thermal, and viscoelastic properties for biomedical applications (I. Taraghi et al., 2017).

  • Waste Recycling : Calcinating eggshell waste to produce catalysts for DMC synthesis offers an economical and environmentally friendly method (Yuan Gao & Chunli Xu, 2012).

  • Educational Impact : Its use in scientific research-type experiments enhances student knowledge across various chemistry disciplines (He De-hua et al., 2006).

Safety And Hazards

DMC is highly flammable. Containers may explode when heated . It is recommended to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, and avoid breathing vapors or spray mist .

Future Directions

The worldwide urge to embrace a sustainable and bio-compatible chemistry has led industry and academia to develop chlorine-free methodologies focused on the use of CO2 and CO2-based compounds as feedstocks, promoters, and reaction media . The development of efficient and green synthetic routes for DMC has attracted extensive attention .

properties

IUPAC Name

dimethyl carbonate
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InChI

InChI=1S/C3H6O3/c1-5-3(4)6-2/h1-2H3
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InChI Key

IEJIGPNLZYLLBP-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)OC
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Molecular Formula

C3H6O3, Array
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DSSTOX Substance ID

DTXSID9029192
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Molecular Weight

90.08 g/mol
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Physical Description

Dimethyl carbonate appears as a clear, colorless liquid with a pleasant odor. Denser than water and slightly soluble in water. Vapors are heavier than air. Used to make other chemicals and as a special purpose solvent., Liquid, Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] Pleasant odor; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

90.5 °C, 90.00 to 91.00 °C. @ 760.00 mm Hg, 90 °C
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Flash Point

31 °F (NFPA, 2010), 14 °C (Closed cup), 18 °C (Open cup), 18 °C o.c.
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Solubility

Miscible with alcohol and ether, Miscible with acids and alkalies; stable in the presence of water; soluble in most organic solvents, Soluble in oxygenated solvents, Solubility in water: none
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Density

1.0636 g/cu cm at 25 °C, Relative density (water = 1): 1.07
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Vapor Density

Relative vapor density (air = 1): 3.1
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Vapor Pressure

55.36 [mmHg], 55.364 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 7.4
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Product Name

Dimethyl carbonate

Color/Form

Colorless liquid

CAS RN

616-38-6
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Melting Point

0.5 °C, 3 °C
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Synthesis routes and methods I

Procedure details

In a process as described in FIG. 1 7 t/h (tonnes per hour) propylene carbonate is fed into the upper part of a reactive distillation zone. Sodium methanolate in 0.5 t/h propylene glycol/methanol mixture as transesterification catalyst is also passed into the upper part of zone in an amount of 0.05 t/h. Twenty t/h methanol, fed into a lower part of the distillation zone, passes upward, and reacts with the propylene carbonate to form propylene glycol product and dimethyl carbonate. The propylene glycol is recovered in an amount of 5 t/h.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
propylene glycol methanol
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0 (± 1) mol
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Reaction Step Five

Synthesis routes and methods II

Procedure details

The reaction of Example 1 was repeated except for using 45 g (0.5 mol) of dimethyl carbonate as a quaternizing agent in place of methyl 2-hydroxyisobutyrate. The reaction pressure was increased as the reaction proceeded and reached 3.5 MPa after 5 h as a result of the generation of carbon dioxide gas and methanol due to the decomposition of dimethyl carbonate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45 g
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Reaction Step Two
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Into a 1-liter flask provided with a distilling column, 12 g (0.2 mol) of ethylene glycol, 41 g (0.4 mol) of diethylene glycol, 53 g (0.5 mol) of 1,2,4-butane triol, 450 g (5.0 mol) of dimethyl carbonate and 0.5 g (0.003 mol) of a 28 wt % methanol solution of sodium methoxide were charged, and heated under ordinary pressure at 110 to 150° C. for 8 hours to remove the methanol produced during the reaction from the mixture by evaporation. Thereafter, by elevating the temperature up to 180° C. under reduced pressure, the residual dimethyl carbonate was removed by evaporation.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
41 g
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Reaction Step One
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Synthesis routes and methods IV

Procedure details

In a phosphinylation polymerization, each X and Y are R9HP— and G is a hydrocarbyl, which includes a silicone. Copolymerization occurs in the presence of a radical initiator such as AIBN, V-40, benzoyl peroxide, lauroyl peroxide (Luperox™), UV light (λ≦400 nm), 2,2-dimethoxyphenyl acetophenone (Irgacure® 651), and the like, in a solvent such as benzene, acetone, ethanol, 1,2-dichloroethane, propylene carbonate, dimethyl carbonate, diethyl carbonate, ethylene carbonate, butanone, ethylene glycol dimethyl ether, or DMF at a temperature of 25 to 140° C. to produce the polymer.
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Synthesis routes and methods V

Procedure details

More specifically, methanol and ethylene carbonate are fed into the transesterification reactor "A" in FIG. 1 in streams adjusted to maintain a mole ratio of methanol to ethylene carbonate of between 1:2 and 1:5. The reactor is maintained at a temperature of from 0° C. to 150° C. and a pressure of 0-5000 psig, and the methanol and ethylene carbonate are passed over a heterogeneous catalyst, producing as effluents methanol, dimethyl carbonate, ethylene glycol and ethylene carbonate. These effluents are channeled to a distillation tower, designated "B", where the methanol and dimethyl carbonate are removed as "overhead". This "overhead" fraction is sent to a second distillation tower, designated "C", wherein the overhead is distilled at about 10 atm to recover pure dimethyl carbonate as a "bottoms" product and methanol as an "overhead" product. The methanol is recycled to the first reactor "A", and the dimethyl carbonate is sent to storage. The bottoms from Tower "B" are sent to a fourth tower, designed as "D", and distilled at about 100 mm Hg wherein an overhead comprising an azeotrope of ethylene carbonate and ethylene glycol is produced and passed over a second catalyst bed, which catalyzes the addition of stoichiometric amounts of water to the ethylene carbonate in the azeotrope. This bed, designated as reactor "E" produces substantial quantities of ethylene glycol. The bottoms from "D", largely ethylene carbonate, are recycled to reactor "A".
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl carbonate
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Dimethyl carbonate
Reactant of Route 3
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Dimethyl carbonate
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Dimethyl carbonate
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Dimethyl carbonate
Reactant of Route 6
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Dimethyl carbonate

Citations

For This Compound
139,000
Citations
P Tundo, M Selva - Accounts of chemical research, 2002 - ACS Publications
… Dimethyl carbonate (DMC) is a versatile compound that represents an attractive eco-friendly … waste-producing reagents have a valuable green alternative in dimethyl carbonate (DMC). …
Number of citations: 277 pubs.acs.org
SH Pyo, JH Park, TS Chang, R Hatti-Kaul - Current Opinion in Green and …, 2017 - Elsevier
… Dimethyl carbonate (DMC) is an established solvent and a green reagent which continues to attract attention. It is a nonpolar aprotic solvent with good miscibility with water, …
Number of citations: 144 www.sciencedirect.com
HZ Tan, ZQ Wang, ZN Xu, J Sun, YP Xu, QS Chen… - Catalysis Today, 2018 - Elsevier
Dimethyl carbonate (DMC, (CH 3 O) 2 CO), as an important and environmentally friendly chemical intermediate, has been widely used in industrial fields. Several large-scale industrial …
Number of citations: 136 www.sciencedirect.com
P Tundo, L Rossi, A Loris - The Journal of organic chemistry, 2005 - ACS Publications
… having different soft/hard character (aliphatic and aromatic amines, alcohoxydes, phenoxides, thiolates) are compared with regard to nucleophilic substitutions on dimethyl carbonate (…
Number of citations: 231 pubs.acs.org
BAV Santos, VMTM Silva, JM Loureiro… - ChemBioEng …, 2014 - Wiley Online Library
This review summarizes the state‐of‐the‐art for direct synthesis of dimethyl carbonate (DMC) from carbon dioxide and methanol. In addition, conventional and alternative processes are …
Number of citations: 131 onlinelibrary.wiley.com
P Tundo - Pure and Applied Chemistry, 2001 - degruyter.com
… This dual reactivity makes dimethyl carbonate a versatile intermediate for the replacement … In particular, the present contribution deals with the reaction of dimethyl carbonate carried out …
Number of citations: 225 www.degruyter.com
P Tundo, M Musolino, F Aricò - Green chemistry, 2018 - pubs.rsc.org
… In this scenario, dialkyl carbonates (DACs) and in particular dimethyl carbonate (DMC) occupy a privileged position due to their low toxicity, high biodegradability and peculiar reactivity. …
Number of citations: 209 pubs.rsc.org
Y Ono - Catalysis Today, 1997 - Elsevier
Dimethyl carbonate (DMC) is a unique molecule having a versatile reactivity. The transesterification of DMC with phenol gives methyl phenyl carbonate, which is converted into diphenyl …
Number of citations: 292 www.sciencedirect.com
MA Pacheco, CL Marshall - Energy & Fuels, 1997 - ACS Publications
… of Transportation (DOT) as flammable with dimethyl carbonate having a flash point of 19 C (66 … Dimethyl carbonate is listed as “moderately toxic by intraperitoneal route,” “mildly toxic by …
Number of citations: 128 pubs.acs.org
SE Sloop, JK Pugh, S Wang, JB Kerr… - … and Solid-State …, 2001 - iopscience.iop.org
The thermal decomposition of in a mixture (1: 1 molar ratio) of ethylene carbonate (EC)/dimethyl carbonate (DMC) at 85 C is compared to the reaction between EC/DMC and gas. Both …
Number of citations: 656 iopscience.iop.org

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